5-methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide

Description

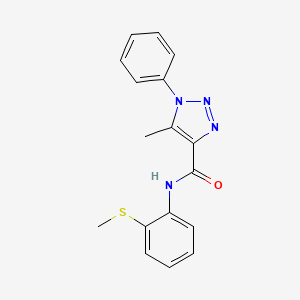

5-Methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety at position 4 linked to a 2-methylsulfanylphenyl group. Its molecular formula is C₁₇H₁₆N₄OS₂, with a molar mass of 356.46 g/mol.

Properties

IUPAC Name |

5-methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-12-16(19-20-21(12)13-8-4-3-5-9-13)17(22)18-14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQRLUGLMIUOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-N-(2-methylsulfanylphenyl)-1-phenyltriazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H16N4OS

- Molecular Weight : 300.38 g/mol

The presence of the triazole ring and the methylsulfanyl group are significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains, including:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.15 |

| Candida albicans | 0.10 |

These results suggest that the compound has a strong potential as an antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It was tested against several cancer cell lines, revealing promising cytotoxic effects. The results from an MTT assay indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.2 |

These findings suggest that the compound may inhibit cell proliferation in cancerous cells effectively.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of DNA Gyrase : Molecular docking studies have shown that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication.

- Interaction with MurD Enzyme : The compound also demonstrates binding affinity towards MurD, which is involved in bacterial cell wall synthesis.

Case Studies and Research Findings

A study published in MDPI evaluated various derivatives of triazole compounds, including our target compound, highlighting its superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .

In another investigation focused on anticancer properties, the compound was shown to induce apoptosis in cancer cells through caspase activation pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole and Pyrazole Derivatives

Key Differences and Implications

Core Heterocycle

- Triazole vs. Pyrazole: The 1,2,3-triazole core in the target compound contains three nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyrazole derivatives (two nitrogens).

Substituent Effects

- Sulfur-Containing Groups :

The 2-methylsulfanylphenyl group in the target compound provides moderate hydrophobicity, whereas derivatives with trifluoromethyl groups (e.g., ) exhibit enhanced electronegativity and metabolic stability . - Aromatic Substitutions :

The phenyl group at position 1 in the target compound contrasts with the spiroheterocyclic residue in , which may confer rigidity and improved binding to mycobacterial targets .

Research Findings and Limitations

- Triazole Advantages :

Triazole derivatives are widely explored for antimicrobial and anticancer applications due to their stability and hydrogen-bonding capacity. The target compound’s structure aligns with these trends but lacks direct experimental validation. - Contradictions :

highlights the importance of spiroheterocycles for antituberculosis activity, which the target compound lacks. However, its triazole core may compensate through alternative mechanisms, such as inhibiting fungal CYP51 enzymes . - Data Gaps: No direct studies on the target compound’s synthesis, solubility, or bioactivity were identified. Comparisons rely on structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.